3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]-4H-pyran-4-one
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Overview
Description
3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]-4H-pyran-4-one is a complex organic compound that features a pyran ring fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpiperazine with acetylacetone under controlled conditions to form the desired pyran derivative. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
Nintedanib: A similar compound with a pyran ring and piperazine moiety, used as a tyrosine kinase inhibitor.
Imatinib: Another tyrosine kinase inhibitor with structural similarities, used in the treatment of leukemia.
Uniqueness
3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]-4H-pyran-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a versatile compound in research and industry .
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]pyran-4-one |
InChI |
InChI=1S/C13H19N3O3/c1-9-8-11(18)12(10(2)17)13(19-9)14-16-6-4-15(3)5-7-16/h8,14H,4-7H2,1-3H3 |
InChI Key |
CFXBLFXNJQXOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NN2CCN(CC2)C)C(=O)C |
Origin of Product |
United States |
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